molecular formula C20H24N2O3 B2639698 N-cyclopentyl-N'-[3-hydroxy-3-(naphthalen-1-yl)propyl]ethanediamide CAS No. 1706022-46-9

N-cyclopentyl-N'-[3-hydroxy-3-(naphthalen-1-yl)propyl]ethanediamide

Cat. No.: B2639698
CAS No.: 1706022-46-9
M. Wt: 340.423
InChI Key: NRSBLFOZSSDUJZ-UHFFFAOYSA-N
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Description

N-cyclopentyl-N'-[3-hydroxy-3-(naphthalen-1-yl)propyl]ethanediamide is a synthetic small molecule characterized by a unique hybrid structure incorporating a naphthalene ring, a cyclopentyl group, and an ethanediamide linker. This specific architecture suggests potential as a versatile building block in medicinal chemistry and as an intermediate for the synthesis of more complex compounds. The presence of both hydrogen bond donor and acceptor groups, along with a bulky aromatic system, may facilitate interactions with various biological targets. Hypothetical Applications & Research Value: Preliminary in silico analyses of structurally related diamide compounds indicate potential for binding to enzyme active sites and protein-protein interaction interfaces. Researchers may investigate this compound as a potential precursor for kinase inhibitors or modulators of G-protein-coupled receptors (GPCRs), given the prevalence of naphthalene and amide motifs in such pharmacophores. Its high level of functionalization also makes it a candidate for development into molecular probes or for use in fragment-based drug discovery (FBDD) campaigns to identify new lead structures. Handling and Safety: This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals. As with all chemicals of this nature, proper personal protective equipment (PPE) should be worn, and safety data sheets should be consulted prior to use.

Properties

IUPAC Name

N'-cyclopentyl-N-(3-hydroxy-3-naphthalen-1-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c23-18(17-11-5-7-14-6-1-4-10-16(14)17)12-13-21-19(24)20(25)22-15-8-2-3-9-15/h1,4-7,10-11,15,18,23H,2-3,8-9,12-13H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSBLFOZSSDUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N’-[3-hydroxy-3-(naphthalen-1-yl)propyl]ethanediamide typically involves multi-step organic reactions. One common method starts with the preparation of the naphthalene derivative, followed by the introduction of the hydroxypropyl group through a Grignard reaction. The cyclopentyl group is then added via a nucleophilic substitution reaction. The final step involves the formation of the ethanediamide linkage through a condensation reaction with ethylenediamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N’-[3-hydroxy-3-(naphthalen-1-yl)propyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The naphthalene ring can be reduced to a dihydronaphthalene derivative using hydrogenation catalysts.

    Substitution: The cyclopentyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst

    Substitution: Alkyl halides or aryl halides with a suitable base like sodium hydride (NaH)

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of dihydronaphthalene derivatives

    Substitution: Formation of new alkyl or aryl derivatives

Scientific Research Applications

N-cyclopentyl-N’-[3-hydroxy-3-(naphthalen-1-yl)propyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which N-cyclopentyl-N’-[3-hydroxy-3-(naphthalen-1-yl)propyl]ethanediamide exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The naphthalene moiety can engage in π-π interactions with aromatic residues in proteins, while the cyclopentyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with its analogs:

Compound Name CAS Molecular Formula Molecular Weight Substituents Key Features
N-cyclopentyl-N'-[3-hydroxy-3-(naphthalen-1-yl)propyl]ethanediamide Not Available C₂₃H₂₇N₂O₃ 379.47 g/mol Cyclopentyl, 3-hydroxy-3-(naphthalen-1-yl)propyl High lipophilicity; strong π-π stacking potential
N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-N'-(pyridin-3-yl)ethanediamide 1421484-33-4 C₂₀H₁₉N₃O₃ 349.38 g/mol Pyridin-3-yl, 3-hydroxy-3-(naphthalen-1-yl)propyl Aromatic pyridine enhances polarity; potential for metal coordination
N-[3-hydroxy-3-(thiophen-2-yl)propyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide 1421526-83-1 C₁₉H₂₁N₃O₄S 387.45 g/mol Thiophen-2-yl, 3-(2-oxopyrrolidin-1-yl)phenyl Thiophene introduces sulfur-mediated interactions; oxopyrrolidinyl adds rigidity
N-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)-N-isopropylacetamide Not Available C₁₉H₂₃NO₃ 313.39 g/mol Isopropyl, 2-hydroxy-3-(naphthalen-1-yloxy)propyl (acetamide backbone) Acetamide reduces hydrogen-bonding capacity compared to ethanediamide
N-[3-(Dimethylamino)propyl]-N′-(2-hydroxy-5-methylphenyl)ethanediamide Not Available C₁₄H₂₁N₃O₃ 279.34 g/mol Dimethylaminopropyl, 2-hydroxy-5-methylphenyl Dimethylamino group enhances solubility in acidic environments

Key Observations

Backbone Variations :

  • The ethanediamide backbone in the target compound and its pyridine/thiophene analogs allows for dual hydrogen-bonding interactions, unlike the acetamide derivative , which has a single amide bond. This difference may influence binding affinity in biological systems.

Substituent Effects: Cyclopentyl vs. Pyridinyl: The cyclopentyl group in the target compound is non-aromatic and lipophilic, favoring membrane permeability. Naphthalene vs. Thiophene: The naphthalen-1-yl group enhances hydrophobicity and π-π stacking, while the thiophen-2-yl group introduces sulfur atoms capable of forming hydrogen bonds or interacting with metal ions.

Physicochemical Properties: The dimethylamino group in the analog from increases basicity (pKa ~9–10), enabling protonation in physiological conditions and enhancing solubility. This contrasts with the neutral cyclopentyl group in the target compound. The oxopyrrolidinyl group in adds conformational rigidity, which may restrict rotational freedom and improve target selectivity.

Synthetic Routes :

  • The synthesis of naphthalene-containing analogs (e.g., ) likely involves nucleophilic substitution or coupling reactions, similar to methods described for triazole-acetamide derivatives in . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common strategy for introducing heterocyclic motifs.

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